Ethyl 5-(ethylsulphonyl)-o-anisate
Description
Structure
3D Structure
Properties
CAS No. |
94108-78-8 |
|---|---|
Molecular Formula |
C12H16O5S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 5-ethylsulfonyl-2-methoxybenzoate |
InChI |
InChI=1S/C12H16O5S/c1-4-17-12(13)10-8-9(18(14,15)5-2)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
HOFKFECQUOZJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)CC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Ethylsulphonyl O Anisate and Its Structural Analogues
Established Synthetic Pathways to Ethyl 5-(ethylsulphonyl)-o-anisate
Esterification-Based Synthetic Routes to the o-Anisate Moiety
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 5-(ethylsulphonyl)-o-anisic acid. ontosight.ai This transformation converts the carboxylic acid group into an ethyl ester. Several standard laboratory and industrial methods are applicable for this purpose.
One of the most common methods is Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol.
Alternative methods include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester with high efficiency.
Table 1: Comparison of Common Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic acid, Ethanol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple, uses inexpensive reagents | Reversible, requires excess alcohol, harsh conditions |
| Acyl Chloride Formation | Carboxylic acid, Thionyl Chloride (SOCl₂), Ethanol, Base | Typically two steps, mild to moderate temperature | High yield, irreversible | Generates corrosive byproducts (HCl) |
| Other Methods | Carboxylic acid, DCC/DMAP, Ethanol | Mild, room temperature | High yield for sensitive substrates | DCC is an allergen, generates urea (B33335) byproduct |
Sulfonylation Strategies in the Construction of the Ethylsulfonyl Moiety
The introduction of the ethylsulfonyl group (–SO₂CH₂CH₃) onto the aromatic ring is a critical step. A prevalent strategy involves a two-step sequence starting with chlorosulfonylation followed by reduction and ethylation or a related nucleophilic displacement.
A well-documented approach, described in patents for structurally related compounds like 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, provides a clear blueprint. google.comgoogle.com This method can be adapted from a suitable o-anisate precursor.
Chlorosulfonylation : An appropriate starting material, such as methyl 2-methoxybenzoate (B1232891), is reacted with chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution introduces a sulfonyl chloride group (–SO₂Cl) onto the ring, primarily at the position para to the activating methoxy (B1213986) group.
Formation of the Ethyl Sulfone : The resulting sulfonyl chloride is then reacted with sodium sulfite (B76179) (Na₂SO₃) to form a sodium sulfinate salt. This intermediate is subsequently treated with an ethylating agent, like diethyl sulfate, under reflux conditions to yield the final ethylsulfonyl group. google.comgoogle.com
An alternative general approach for sulfonating anisole (B1667542) derivatives involves using agents like sulfur trioxide (SO₃). researchgate.netresearcher.lifekisti.re.kr However, controlling the reaction to achieve the ethyl sulfone directly is less straightforward than the multi-step chlorosulfonylation route.
Aromatic Functionalization Approaches for Ring Substitution
The substitution pattern of this compound is governed by the directing effects of the functional groups on the benzene (B151609) ring during electrophilic aromatic substitution reactions. The two key substituents on the starting ring are the methoxy group (–OCH₃) and the ester group (–COOR).
Methoxy Group (–OCH₃) : This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.
Ester Group (–COOR) : This is a deactivating, meta-directing group because it withdraws electron density from the ring.
In a typical synthesis starting from a 2-methoxybenzoate derivative, the powerful ortho-, para-directing effect of the methoxy group dominates. Therefore, electrophilic substitution, such as the chlorosulfonylation described previously, occurs predominantly at the C5 position (para to the methoxy group), leading to the desired substitution pattern. google.com
Table 2: Directing Effects of Substituents on the Anisate Ring
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |
|---|---|---|---|---|
| -OCH₃ | 2 | Electron Donating (Resonance) | Activating | Ortho, Para |
| -COOEt | 1 | Electron Withdrawing (Inductive & Resonance) | Deactivating | Meta |
This predictable regioselectivity is fundamental to the successful synthesis of the target compound.
Development of Novel Synthetic Approaches to this compound
While established routes are effective, modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.
Application of Green Chemistry Principles in the Synthesis of this compound
Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Analyzing the established synthesis of this compound through this lens reveals several areas for potential improvement.
The 12 Principles of Green Chemistry provide a framework for this analysis: frontiersin.org
Waste Prevention : The multi-step nature of the synthesis can lead to waste from intermediates and purification steps. Improving yields and reducing the number of steps would be beneficial.
Atom Economy : Reactions like those using thionyl chloride for esterification have poor atom economy, as significant byproducts are formed. Catalytic methods are generally superior.
Less Hazardous Chemical Syntheses : The use of highly corrosive and hazardous reagents like chlorosulfonic acid is a major drawback of the established sulfonylation route. google.com Research into milder, safer sulfonating agents would be a significant green improvement.
Designing Safer Chemicals : The final product has specific industrial applications; its design is fixed.
Safer Solvents and Auxiliaries : Traditional syntheses may use chlorinated or other hazardous solvents. Exploring greener solvents like water, ethanol, or supercritical fluids could reduce environmental impact. mdpi.com
Design for Energy Efficiency : Many steps require heating or reflux for extended periods. google.comgoogle.com The use of microwave or ultrasound-assisted synthesis could dramatically reduce reaction times and energy consumption. mdpi.com
Use of Renewable Feedstocks : The starting materials are typically derived from petrochemical sources.
Catalysis : Replacing stoichiometric reagents (e.g., strong acids in esterification, chlorosulfonic acid) with catalytic alternatives is a core principle of green chemistry. rsc.org
Design for Degradation : This relates to the lifecycle of the product after use.
Real-time Analysis for Pollution Prevention : Implementing in-process monitoring can optimize reactions and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention : Avoiding volatile, explosive, or highly toxic reagents like chlorosulfonic acid directly aligns with this principle.
Table 3: Green Chemistry Evaluation of a Hypothetical Synthesis Route
| Green Principle | Conventional Route Assessment | Potential Green Alternative |
|---|---|---|
| Reagents | Use of stoichiometric, hazardous chlorosulfonic acid. | Development of a catalytic sulfonylation process. |
| Solvents | Use of potentially volatile organic solvents (VOCs). | Use of water, ethanol, or solvent-free conditions. |
| Energy | Requires prolonged heating/reflux. | Microwave-assisted or ultrasound-assisted synthesis. mdpi.com |
| Atom Economy | Moderate, due to multi-step nature and byproducts. | Designing a more convergent synthesis with fewer steps. |
By focusing on these principles, future synthetic routes to this compound could become more sustainable, safer, and more efficient.
Reaction Optimization and Scale-Up Methodologies for the Efficient Preparation of this compound
The efficient preparation of this compound hinges on the optimization of each synthetic step and careful consideration of scale-up parameters. The primary route to this compound typically involves the sulfonation of an appropriate precursor followed by esterification.
A plausible synthetic pathway commences with the sulfonation of o-anisic acid, followed by the introduction of the ethyl group and subsequent esterification to yield the final product. The optimization of this sequence is critical for maximizing yield and purity while ensuring a cost-effective and scalable process.
Reaction Optimization
Reaction optimization is a systematic process of adjusting reaction parameters to achieve the desired outcome, such as higher yield, better selectivity, reduced reaction time, and minimized by-product formation. For the synthesis of this compound, key optimization areas include the choice of sulfonating agent, catalyst for esterification, reaction temperature, and solvent. numberanalytics.comacademicpublishers.org
One of the initial steps often involves the sulfonation of a suitable aromatic precursor. The choice of sulfonating agent is crucial; options include chlorosulfonic acid or sulfur trioxide. numberanalytics.comscirp.org The optimization of this step involves studying the effect of temperature, reaction time, and molar ratios of reactants. For instance, increasing the temperature can accelerate the reaction but may also lead to undesirable side reactions and decreased selectivity. numberanalytics.com
The subsequent esterification of the resulting 5-(ethylsulphonyl)-o-anisic acid with ethanol is a critical step. Fischer esterification, a common method, is an equilibrium-limited reaction. numberanalytics.com To drive the reaction towards the product side, strategies such as using an excess of the alcohol, which also serves as the solvent, and the removal of water are employed. numberanalytics.comresearchgate.net The choice of acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts, also significantly impacts the reaction rate and yield. usm.myijstr.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. academicpublishers.orgusm.my For Fischer esterification, sealed-vessel microwave conditions can dramatically reduce reaction times compared to conventional heating methods. academicpublishers.org Optimization studies would involve varying the microwave power, temperature, and reaction time to find the optimal conditions for the esterification of 5-(ethylsulphonyl)-o-anisic acid. usm.my
The following interactive data table illustrates a hypothetical optimization of the esterification step.
Table 1: Optimization of the Esterification of 5-(ethylsulphonyl)-o-anisic acid
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (conc.) | 80 | 12 | 75 |
| 2 | p-TsOH | 80 | 12 | 72 |
| 3 | H₂SO₄ (conc.) | 100 | 6 | 85 |
| 4 | H₂SO₄ (conc.) | 100 | 8 | 88 |
| 5 | Amberlyst-15 | 100 | 12 | 80 |
Scale-Up Methodologies
Scaling up a chemical process from the laboratory to an industrial scale presents a unique set of challenges. numberanalytics.com For the synthesis of this compound, key considerations include heat management, mass transfer, and safety. numberanalytics.com
Sulfonation reactions are often highly exothermic. numberanalytics.com Effective heat transfer is crucial during scale-up to prevent thermal runaways and the formation of by-products. The use of specialized reactors, such as falling film reactors, can provide excellent heat exchange capabilities for such reactions on an industrial scale. researchgate.net A mathematical model of the sulfonation reactor can be developed to predict and control the process, improving safety and efficiency. researchgate.net
The scale-up of the esterification step also requires careful planning. While batch reactors are common in the laboratory, continuous flow reactors can offer significant advantages on a larger scale, including better heat and mass transfer, improved safety, and more consistent product quality. numberanalytics.com For the esterification of adipic acid, a process was successfully scaled up to a 25 L batch high-pressure reactor, demonstrating the feasibility of large-scale ester production. nih.govacs.org
Process safety is paramount during scale-up. A thorough understanding of the reaction kinetics, thermodynamics, and potential hazards is essential. Hazard and operability (HAZOP) studies should be conducted to identify and mitigate potential risks.
The following interactive data table outlines key parameters to consider during the scale-up of the synthesis.
Table 2: Key Parameters for Scale-Up
| Parameter | Laboratory Scale | Industrial Scale | Considerations |
| Reactor Type | Round-bottom flask | Falling film reactor / Continuous flow reactor | Heat transfer, mixing efficiency |
| Heat Management | Oil bath / Heating mantle | Jacketed reactor with cooling system | Prevent overheating and side reactions numberanalytics.com |
| Agitation | Magnetic stirrer | Mechanical stirrer | Ensure homogeneity and efficient mass transfer |
| Reactant Addition | Manual | Controlled addition via pumps | Maintain optimal stoichiometry and control reaction rate |
| Work-up | Liquid-liquid extraction | Centrifugation / Filtration | Efficiency and solvent recovery |
Advanced Spectroscopic and Crystallographic Methodologies for the Structural Elucidation of Ethyl 5 Ethylsulphonyl O Anisate
High-Resolution Mass Spectrometry for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For Ethyl 5-(ethylsulphonyl)-o-anisate, with a molecular formula of C₁₂H₁₆O₅S, the theoretical monoisotopic mass is 272.31744 g/mol . lookchem.com HRMS analysis is expected to yield an experimental value that aligns closely with this theoretical mass, typically within a few parts per million (ppm), thereby validating the molecular formula.
Fragmentation Pattern Analysis and Isotopic Profiling for Molecular Formula Verification
Beyond confirming the molecular weight, mass spectrometry provides structural clues through the analysis of fragmentation patterns. The ionization process imparts significant energy into the molecule, causing it to break apart in predictable ways that reflect its underlying structure. pharmacy180.com For this compound, several key fragmentation pathways can be anticipated:
α-Cleavage: Fragmentation often occurs at the bond adjacent to a heteroatom. Cleavage of the C-C bond next to the ether oxygen is a common pathway. libretexts.org
Ester Fragmentation: Ethyl esters typically exhibit characteristic fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅) or the elimination of ethylene (B1197577) via a McLafferty rearrangement. pharmacy180.comdocbrown.info
Sulfone Fragmentation: The ethylsulfonyl group can also undergo cleavage, leading to fragments corresponding to the loss of an ethyl radical or the entire ethylsulfonyl moiety.
Isotopic profiling further corroborates the molecular formula. The natural abundance of isotopes, such as ¹³C and ³⁴S, results in a characteristic pattern of peaks for the molecular ion. The presence of a sulfur atom in this compound would produce a distinct [M+2]⁺ peak with a relative abundance of approximately 4.4% compared to the molecular ion peak [M]⁺, which is a signature for the presence of a single sulfur atom.
A plausible fragmentation pattern for this compound is detailed in the table below.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 272 | [C₁₂H₁₆O₅S]⁺ | Molecular Ion (M⁺) |
| 227 | [C₁₀H₁₁O₄S]⁺ | Loss of ethoxy radical (•OC₂H₅) from the ester |
| 243 | [C₁₁H₁₅O₅S]⁺ | Loss of ethyl radical (•C₂H₅) from the sulfonyl group |
| 199 | [C₉H₇O₄S]⁺ | Subsequent loss of CO from the m/z 227 fragment |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. Multi-dimensional NMR experiments provide a complete picture of the atomic connectivity and spatial relationships within the molecule.
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Complete Structural Assignment
A suite of 2D NMR experiments is essential for the full assignment of the proton (¹H) and carbon (¹³C) spectra of this compound.
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methyl and methylene (B1212753) protons of the ethyl ester and ethylsulfonyl groups, as well as between adjacent protons on the aromatic ring. researchgate.netmagritek.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different functional groups. For example, HMBC would show correlations between the methylene protons of the ethyl ester and the carbonyl carbon, and between the aromatic protons and the carbons of the methoxy (B1213986) and ethylsulfonyl substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the substitution pattern of the aromatic ring and the preferred conformation of the substituents.
The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic environment of each nucleus.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 | 110 - 160 |
| Methoxy Protons (-OCH₃) | ~3.9 | ~56 |
| Ester Methylene Protons (-OCH₂CH₃) | ~4.3 | ~61 |
| Ester Methyl Protons (-OCH₂CH₃) | ~1.3 | ~14 |
| Sulfonyl Methylene Protons (-SO₂CH₂CH₃) | ~3.1 | ~49 |
| Sulfonyl Methyl Protons (-SO₂CH₂CH₃) | ~1.2 | ~7 |
| Carbonyl Carbon (-C=O) | - | ~165 |
| Aromatic C-O | - | ~158 |
| Aromatic C-S | - | ~138 |
Solid-State NMR Applications for Conformational and Supramolecular Insights
While solution-state NMR provides data on the averaged structure in a solvent, solid-state NMR (ssNMR) offers a unique window into the molecule's conformation and packing in the crystalline state. mdpi.comanr.fr For this compound, ssNMR could be employed to:
Determine the precise torsion angles of the ethylsulfonyl and ester groups relative to the plane of the aromatic ring.
Identify and characterize intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the crystal packing arrangement.
Distinguish between different polymorphic forms if they exist, as each polymorph would have a unique ssNMR spectrum. mdpi.com
Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups within a molecule. mt.com The two techniques are complementary, as the selection rules for each are different.
Detailed Band Assignment and Spectral Interpretation of Key Vibrational Modes
The FTIR and Raman spectra of this compound would display a series of characteristic bands corresponding to the vibrational modes of its functional groups. The assignment of these bands can be supported by computational calculations. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| C=O Stretch (Ester) | 1720 - 1740 | Strong in FTIR, Weak in Raman |
| S=O Asymmetric Stretch | 1300 - 1350 | Strong in FTIR and Raman |
| S=O Symmetric Stretch | 1120 - 1160 | Strong in FTIR and Raman |
| C-O Stretch (Ether & Ester) | 1200 - 1280 | Strong in FTIR |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong in FTIR and Raman |
| C-S Stretch | 650 - 750 | Medium in FTIR and Raman |
X-ray Crystallography for Single-Crystal Structural Determination
Elucidation of Molecular Geometry, Bond Parameters, and Intermolecular Interactions
Content for this section, including data tables on bond parameters and intermolecular interactions, cannot be generated as the primary crystallographic data is not publicly available.
Computational Chemistry and Quantum Mechanical Analysis of Ethyl 5 Ethylsulphonyl O Anisate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state electron density of a molecule, from which numerous properties can be derived. For Ethyl 5-(ethylsulphonyl)-o-anisate, DFT methods like B3LYP, often paired with a basis set such as 6-311+G*, are effective in providing a detailed picture of its electronic distribution and reactivity. researchgate.net These calculations help in understanding how the electron-withdrawing sulfonyl group and the electron-donating methoxy (B1213986) group influence the aromatic system.
Frontier Molecular Orbital (FMO) theory is pivotal for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the anisole (B1667542) ring, which is rich in electrons. In contrast, the LUMO is likely centered around the ethylsulfonyl group and the ester functionality, which are electron-deficient. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. nih.gov
Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Illustrative Value | Description |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity. |
| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 3.32 eV | Propensity to accept electrons. |
Note: These values are representative and would be formally determined using a specific DFT method and basis set.
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov This approach calculates the magnetic shielding tensors for each nucleus. By comparing the calculated shielding of the target molecule's nuclei to a reference standard (e.g., Tetramethylsilane, TMS), a predicted NMR spectrum can be generated. For this compound, this would involve predicting the ¹H and ¹³C chemical shifts, which are sensitive to the electronic environment created by the methoxy, ethylsulfonyl, and ethyl ester groups. Recent advancements combining DFT with machine learning have shown the potential to achieve very high accuracy in these predictions. nih.govnih.govarxiv.org
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H (Aromatic) | 7.5 - 8.2 | Protons on the benzene (B151609) ring, shifted downfield by the sulfonyl group. |
| ¹H (OCH₃) | ~3.9 | Protons of the methoxy group. |
| ¹H (Ester -OCH₂CH₃) | ~4.4 (quartet), ~1.4 (triplet) | Protons of the ethyl ester group. |
| ¹H (Sulfonyl -SO₂CH₂CH₃) | ~3.3 (quartet), ~1.3 (triplet) | Protons of the ethyl sulfonyl group. |
| ¹³C (C=O) | ~165 | Carbonyl carbon of the ester. |
| ¹³C (Aromatic C-SO₂) | ~140 | Aromatic carbon attached to the sulfonyl group. |
| ¹³C (Aromatic C-OCH₃) | ~160 | Aromatic carbon attached to the methoxy group. |
Note: Predicted shifts are relative to TMS and are illustrative.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations provide the normal modes of vibration for the molecule. researchgate.net For this compound, this would reveal characteristic stretching and bending frequencies for the S=O bonds in the sulfone group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions), the C=O stretch of the ester (around 1720 cm⁻¹), and the C-O stretches of the ether and ester groups. researchgate.netrsc.org Comparing these predicted frequencies with experimental spectra is a powerful method for confirming the molecular structure. nih.gov
Molecular Modeling and Conformational Landscape Analysis of this compound
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. This compound possesses several rotatable single bonds, leading to a complex conformational landscape. lumenlearning.com Molecular modeling techniques, particularly conformational searches using molecular mechanics or DFT, are employed to identify the various possible spatial arrangements (conformers) and their relative energies. libretexts.org
The key rotations that define the conformational space of this molecule include the orientation of the methoxy group relative to the ring, the rotation around the C-S bond of the ethylsulfonyl group, and the conformation of the ethyl ester chain. The analysis aims to find the global minimum energy conformation—the most stable arrangement—as well as other low-energy conformers that might exist in equilibrium. rsc.org Steric hindrance between the bulky ethylsulfonyl group and the adjacent methoxy group likely plays a significant role in determining the preferred orientations. lumenlearning.com
Computational Studies of Reaction Mechanisms Involving this compound
Computational chemistry provides a window into the dynamic processes of chemical reactions, allowing for the study of mechanisms that are difficult to probe experimentally. sci-hub.se For a molecule like this compound, potential reactions could include nucleophilic aromatic substitution, hydrolysis of the ester, or reactions involving the sulfonyl group. DFT can be used to map out the entire potential energy surface of a proposed reaction pathway.
A crucial aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. ub.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.
For a key transformation, such as the alkaline hydrolysis of the ethyl ester group, computational methods can model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon. The calculation would locate the geometry of the tetrahedral intermediate and the subsequent transition state for the elimination of the ethoxide leaving group. nih.govnih.gov By calculating the energies of the reactants, transition state(s), intermediates, and products, a complete energy profile for the reaction can be constructed, providing critical insights into its feasibility and kinetics. acs.org
Table 3: Illustrative Energy Profile for a Hypothetical Reaction (e.g., Ester Hydrolysis)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (this compound + Nucleophile). |
| Transition State (TS1) | +15.2 | Energy barrier for the formation of the tetrahedral intermediate. |
| Intermediate | -5.8 | The stable tetrahedral intermediate formed during the reaction. |
| Transition State (TS2) | +12.5 | Energy barrier for the collapse of the intermediate and leaving group departure. |
| Products | -18.7 | Final products (Carboxylate salt + Alcohol). |
Note: These energy values are hypothetical and serve to illustrate a typical reaction profile.
Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Ethylsulphonyl O Anisate
Reactions Involving the Ester Functionality of Ethyl 5-(ethylsulphonyl)-o-anisate
The ester group is a primary site for nucleophilic acyl substitution reactions.
Hydrolysis and Transesterification Pathways and Kinetics
Hydrolysis: The ethyl ester group of this compound can undergo hydrolysis to yield 5-(ethylsulphonyl)-o-anisic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis proceeds via a saponification mechanism, which is effectively irreversible. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is generally a second-order reaction, and its rate is dependent on the concentration of both the ester and the base. savemyexams.comepa.gov The presence of the electron-withdrawing ethylsulfonyl group on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis compared to an unsubstituted ethyl benzoate.
Acid-catalyzed hydrolysis, on the other hand, is a reversible process and typically follows an A-AC2 mechanism. This involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) would lead to the formation of Mthis compound and ethanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com Similar to hydrolysis, the rate of transesterification is influenced by the electronic effects of the substituents on the aromatic ring.
| Reaction | Typical Conditions | Products | Expected Relative Rate |
| Basic Hydrolysis | NaOH (aq), heat | 5-(ethylsulphonyl)-o-anisic acid, Ethanol | Faster than ethyl benzoate |
| Acidic Hydrolysis | H₂SO₄ (aq), heat | 5-(ethylsulphonyl)-o-anisic acid, Ethanol | Faster than ethyl benzoate |
| Transesterification | ROH, H⁺ or RO⁻ catalyst | 5-(ethylsulphonyl)-o-anisate (new R group), Ethanol | Dependent on alcohol and catalyst |
Reactivity of the Sulfonyl Group within this compound
Reductive and Oxidative Transformations of the Sulfonyl Moiety
Oxidative Transformations: The sulfur atom in the ethylsulfonyl group is already in its highest oxidation state (+6), and therefore, it cannot be further oxidized. The rest of the molecule, particularly the aromatic ring or the ethyl groups, could potentially be oxidized under strong oxidizing conditions, but the sulfonyl group itself is inert to oxidation. rsc.org
Nucleophilic and Electrophilic Attack on Sulfur: Mechanistic Considerations
Nucleophilic Attack on Sulfur: The sulfur atom in the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms. pearson.com This makes it susceptible to attack by strong nucleophiles. However, the sulfonyl group is generally a poor leaving group in nucleophilic aromatic substitution reactions. In some systems, particularly with highly activated rings, the methylsulfonyl group has been shown to be displaced by nucleophiles like thiols and amines. byu.eduresearchgate.net
Electrophilic Attack on Sulfur: The sulfur atom in a sulfonyl group is electron-deficient and does not typically undergo attack by electrophiles. The lone pairs on the oxygen atoms are also generally unreactive towards electrophiles due to the strong polarization of the S-O bonds.
Aromatic Ring Reactivity and Substitution Patterns in this compound
The reactivity of the aromatic ring towards electrophilic substitution is controlled by the directing and activating/deactivating effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the ethyl ester group (-COOEt), and the ethylsulfonyl group (-SO₂Et).
Electrophilic Aromatic Substitution Studies and Regioselectivity
The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.comquora.com Conversely, the ethylsulfonyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. fiveable.mewikipedia.org The ethyl ester group is also a deactivating, meta-directing group.
This creates a competitive situation for incoming electrophiles. The positions ortho and para to the activating methoxy group are electronically favored. The positions meta to the deactivating ethylsulfonyl and ethyl ester groups are the least deactivated.
Position 2: o- to methoxy, m- to ethylsulfonyl
Position 4: p- to methoxy, o- to ethylsulfonyl
Position 6: o- to methoxy, o- to ethylsulfonyl
Based on these effects, electrophilic substitution is most likely to occur at the positions activated by the methoxy group. Steric hindrance from the existing substituents will also play a crucial role in determining the final regiochemical outcome. For many electrophilic aromatic substitutions, the para-position to the strongest activating group is often favored. organicchemistrytutor.comlibretexts.org In the case of nitration, the distribution of ortho and para isomers can be influenced by the reaction conditions. dergipark.org.tr
| Substituent | Effect on Ring | Directing Influence |
| -OCH₃ (methoxy) | Activating | Ortho, Para |
| -SO₂Et (ethylsulfonyl) | Deactivating | Meta |
| -COOEt (ethyl ester) | Deactivating | Meta |
Given the combined effects, electrophilic attack is predicted to be most favorable at the position para to the strongly activating methoxy group (position 4) and at the less sterically hindered ortho position (position 6). The exact ratio of products would depend on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution Studies and Reaction Conditions
The reactivity of "this compound" in nucleophilic aromatic substitution (SNAr) reactions is a subject of significant interest due to the presence of multiple functional groups that can influence the regioselectivity and rate of reaction. The electron-withdrawing nature of the ethylsulfonyl group at the 5-position, coupled with the electron-donating methoxy group at the 2-position, creates a unique electronic environment on the aromatic ring.
While specific studies on "this compound" are not extensively documented in the available literature, the principles of SNAr reactions allow for a predictive understanding of its behavior. The ethylsulfonyl group is a strong activating group for nucleophilic attack, particularly at the positions ortho and para to it. Conversely, the methoxy group is an activating group for electrophilic substitution and a deactivating group for nucleophilic substitution, directing its influence primarily to the ortho and para positions.
In the case of "this compound," the positions susceptible to nucleophilic attack are C4 and C6, which are ortho and para to the strongly activating ethylsulfonyl group. The presence of the methoxy group at C2 and the ethyl ester at C1 introduces steric hindrance that can influence the accessibility of these positions to incoming nucleophiles.
Studies on related compounds, such as those involving the synthesis of 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, an important intermediate for the antipsychotic drug amisulpride (B195569), provide insights into the conditions that could be applicable for SNAr reactions on this scaffold. For instance, the synthesis often involves the introduction of an amino group, which can be achieved through nucleophilic substitution of a suitable leaving group.
General conditions for SNAr reactions on activated aromatic rings often involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP), to facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. The reaction temperature can vary widely, from room temperature to elevated temperatures, depending on the nucleophilicity of the attacking species and the nature of the leaving group, if any, on the aromatic ring.
The following table outlines hypothetical reaction conditions for the nucleophilic aromatic substitution of a hypothetical leaving group (e.g., a halogen) at the C4 position of a derivative of "this compound" with various nucleophiles, based on general principles and data from related systems.
| Nucleophile | Solvent | Base (if required) | Temperature (°C) | Hypothetical Product |
|---|---|---|---|---|
| Ammonia | DMF | - | 100-150 | Ethyl 4-amino-5-(ethylsulphonyl)-o-anisate |
| Piperidine | DMSO | K₂CO₃ | 80-120 | Ethyl 5-(ethylsulphonyl)-4-(piperidin-1-yl)-o-anisate |
| Sodium methoxide | Methanol | - | 60-80 | Ethyl 4,5-di(ethylsulphonyl)-o-anisate |
| Sodium thiophenoxide | NMP | - | 25-50 | Ethyl 5-(ethylsulphonyl)-4-(phenylthio)-o-anisate |
Catalytic Transformations and Reaction Kinetics Studies involving this compound
The structure of "this compound" makes it a potential substrate for various catalytic transformations, particularly cross-coupling reactions that are fundamental in modern organic synthesis. The presence of an aromatic ring allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, provided a suitable leaving group is present on the ring.
For instance, if a halogen atom were introduced at the C4 or C6 position, the resulting halo-derivative of "this compound" could participate in well-established catalytic cycles, such as those for Suzuki, Heck, and Buchwald-Hartwig reactions. The electronic properties of the substituents would play a crucial role in the efficiency of these transformations. The electron-withdrawing ethylsulfonyl group would likely enhance the rate of oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, a key step in these catalytic cycles.
For a hypothetical Suzuki coupling of a bromo-derivative of "this compound" with an arylboronic acid, the reaction would likely follow a second-order rate law, being first order in both the aryl halide and the organoborane. The choice of palladium catalyst and ligand would be critical in achieving high yields and favorable kinetics.
The table below presents a hypothetical overview of potential catalytic transformations for a halogenated derivative of "this compound," along with typical reaction conditions and expected kinetic parameters, drawn from general knowledge of these reaction types.
| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Expected Rate Law |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Water | 80-110 | Rate = k[Aryl-X][Ar-B(OH)₂] |
| Heck Reaction | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | DMF | 100-140 | Rate = k[Aryl-X][Alkene] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene | 80-110 | Rate = k[Aryl-X][Amine][Pd-catalyst] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 25-60 | Rate = k[Aryl-X][Alkyne] |
It is important to reiterate that the information presented in these sections is based on established principles of organic chemistry and data from structurally related compounds, owing to the limited specific experimental data available for "this compound". Further experimental investigation is necessary to fully elucidate the chemical reactivity and kinetic profile of this compound.
Synthesis and Chemical Exploration of Derivatives and Analogues of Ethyl 5 Ethylsulphonyl O Anisate
Design Principles for Structural Modification of the Ethyl 5-(ethylsulphonyl)-o-anisate Core
The structural modification of the this compound core is guided by established principles of medicinal chemistry and synthetic feasibility. The parent structure contains three key regions amenable to modification: the ethyl ester, the ethylsulfonyl group, and the aromatic ring. A primary motivation for designing analogues of this scaffold is the prevalence of the 5-(ethylsulfonyl)-2-methoxyphenyl fragment in a multitude of pharmacologically active compounds, particularly as inhibitors of protein kinases like VEGFR2, which is a crucial receptor in angiogenesis. nih.govresearchgate.net The design strategy often revolves around creating a library of compounds to explore structure-activity relationships (SAR) for potential therapeutic applications. researchgate.net
Key design principles include:
Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(ethylsulphonyl)-o-anisic acid, which serves as a versatile intermediate. ontosight.ai This acid can then be re-esterified with a variety of alcohols to probe the impact of sterics and electronics in the ester pocket of a biological target. Amide derivatives can also be synthesized from the carboxylic acid, introducing hydrogen bonding capabilities.
Sulfonyl Group Variation: The ethylsulfonyl moiety is a key structural feature, acting as a potent electron-withdrawing group and a potential hydrogen bond acceptor. Modifications can include altering the length of the alkyl chain (e.g., methylsulfonyl, propylsulfonyl) or introducing aromatic or cyclic substituents on the sulfur atom to modulate lipophilicity and binding interactions.
Aromatic Ring Substitution: The benzene (B151609) ring offers multiple positions for substitution, governed by the directing effects of the existing groups. masterorganicchemistry.com The methoxy (B1213986) group at position 2 and the ester at position 1 are ortho, para-directing, while the ethylsulfonyl group at position 5 is a meta-director. masterorganicchemistry.com This allows for controlled introduction of substituents like halogens, nitro groups, or amino groups at specific positions (C3, C4, C6) to fine-tune the electronic properties and steric profile of the molecule. masterorganicchemistry.comgoogle.com For instance, installing an electron-donating group versus an electron-withdrawing group can significantly alter the molecule's interaction with a target protein. masterorganicchemistry.com
Synthesis and Characterization of Novel Ester Analogues of this compound
The synthesis of novel ester analogues of this compound typically begins with the hydrolysis of the parent ethyl ester to its carboxylic acid precursor, 5-(ethylsulphonyl)-o-anisic acid. This hydrolysis is usually achieved under basic conditions, for example, using sodium hydroxide (B78521), followed by acidification.
The resulting carboxylic acid is a key intermediate that can be coupled with a diverse range of alcohols to yield novel esters. A common and efficient method for this esterification is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). derpharmachemica.comresearchgate.net This method is advantageous as it proceeds under mild conditions, making it suitable for alcohols that may be sensitive to harsher, traditional acid-catalyzed esterification. derpharmachemica.commedcraveonline.com
The general synthetic scheme is as follows:
Hydrolysis: this compound is treated with a base like NaOH in an aqueous or alcoholic solvent, followed by neutralization with an acid (e.g., HCl) to precipitate 5-(ethylsulphonyl)-o-anisic acid.
Esterification: The isolated 5-(ethylsulphonyl)-o-anisic acid is dissolved in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The desired alcohol (R-OH), EDC, and a catalytic amount of DMAP are added, and the reaction is stirred at room temperature until completion. derpharmachemica.com
Following synthesis, the novel ester analogues are purified, typically by column chromatography, and characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Synthesis and Characterization Data for Novel Ester Analogues
Synthesis and Characterization of Sulfonyl Group Modifications of this compound
Modifying the sulfonyl group of this compound allows for fine-tuning of the electronic and steric properties of this key functional group. Instead of direct modification on the final product, a more synthetically viable approach involves building the desired sulfonyl analogue from earlier intermediates. A common strategy starts with a thiol precursor, which is then alkylated and oxidized.
For example, a synthetic route could begin with methyl 2-methoxy-5-mercaptobenzoate.
Alkylation: The mercaptan is deprotonated with a mild base (e.g., K₂CO₃) and then alkylated with a suitable alkyl halide (e.g., methyl iodide, propyl bromide) to form the corresponding thioether.
Oxidation: The thioether is then oxidized to the sulfone. This is typically achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Careful control of the stoichiometry of the oxidizing agent is necessary to prevent over-oxidation or side reactions. researchgate.net
Esterification: The resulting carboxylic acid (if the methyl ester is hydrolyzed during oxidation) can then be esterified with ethanol (B145695) using standard procedures like Fischer or Steglich esterification to yield the final target molecule. researchgate.net
This approach allows for the introduction of various alkyl or aryl groups at the sulfonyl position, creating a diverse set of analogues for further study. Characterization relies on MS to confirm the molecular weight and NMR to verify the structure, particularly the signals corresponding to the new sulfonyl substituent.
Table 2: Characterization Data for Sulfonyl-Modified Analogues
Synthesis and Characterization of Aromatic Ring-Substituted Derivatives of this compound
Introducing substituents onto the aromatic ring is a powerful method to modulate the electronic and steric properties of the core molecule. The synthesis of these derivatives relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the pre-existing substituents. masterorganicchemistry.com The 2-methoxy and 1-carboxyethyl groups are activating, ortho, para-directors, while the 5-ethylsulfonyl group is a deactivating, meta-director. This complex substitution pattern requires careful selection of reaction conditions.
Common synthetic strategies include:
Nitration: Introduction of a nitro group, typically at the C4 or C6 position, can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and a useful handle for further transformations, such as reduction to an amine.
Halogenation: Bromination or chlorination can introduce a halogen onto the ring, often at the C4 or C6 position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.
Amination: A direct route to an amino-substituted derivative involves the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, which can then be esterified. google.com An alternative is the reduction of a nitro-substituted precursor, for example, using catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (Sn/HCl). researchgate.net
The characterization of these derivatives is crucial to confirm the position of the new substituent. 2D NMR techniques (like COSY and HMBC) are often employed in addition to standard 1D NMR, IR, and MS to unambiguously determine the structure.
Table 3: Characterization Data for Aromatic Ring-Substituted Derivatives
Chemical Structure-Reactivity Relationship Studies of this compound Derivatives
The chemical reactivity of this compound derivatives is intrinsically linked to their electronic structure, which can be probed and rationalized using computational chemistry methods like Density Functional Theory (DFT). bohrium.comrsc.org Such studies help in understanding and predicting the reactivity of different sites within the molecule. Key parameters derived from these studies, such as Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps, provide valuable insights. bohrium.comekb.eg
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ekb.eg The HOMO-LUMO energy gap is a measure of chemical stability; a smaller gap suggests higher reactivity. ekb.eg For the parent ester, the HOMO is typically localized on the electron-rich methoxy-substituted benzene ring, while the LUMO is distributed over the electron-deficient sulfonyl and ester groups.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule's surface. bohrium.com Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). In a typical derivative, the oxygen atoms of the sulfonyl, ester, and methoxy groups would be colored red, representing sites for nucleophilic interaction. In contrast, the area around the sulfonyl group and the aromatic protons would show a more positive potential.
Structure-Reactivity Trends:
Effect of Aromatic Substitution: This has the most profound impact.
An electron-donating group (EDG) like an amino (-NH₂) group at the C4 position will increase the energy of the HOMO, making the ring more nucleophilic and susceptible to electrophilic attack.
Effect of Sulfonyl Modification: Altering the alkyl group on the sulfone (e.g., methyl vs. ethyl) has a modest electronic effect. Replacing it with a more electron-withdrawing group would increase the electrophilicity of the molecule.
These structure-reactivity studies are crucial for predicting the outcomes of synthetic reactions and for understanding how these molecules might interact with biological systems at an electronic level.
Table 4: Predicted Reactivity Trends based on Structural Modifications
Advanced Applications of Ethyl 5 Ethylsulphonyl O Anisate in Chemical Research and Methodology Development
Utilization as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
The primary and most significant application of Ethyl 5-(ethylsulphonyl)-o-anisate lies in its role as a versatile synthetic intermediate. The functional groups present in the molecule offer multiple reaction sites for elaboration into more complex structures, particularly in the realm of medicinal chemistry.
While direct utilization of this compound is not extensively documented, the core structure, 5-(ethylsulfonyl)-o-anisic acid and its aniline (B41778) derivative, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), are crucial precursors in the synthesis of a wide array of biologically active molecules. nih.gov Research has shown that the 5-(ethylsulfonyl)-2-methoxyphenyl fragment is a key pharmacophore in numerous compounds with therapeutic potential. nih.gov
For instance, 5-(ethylsulfonyl)-2-methoxyaniline is a documented precursor for a multitude of protein-kinase inhibitors, including those targeting VEGFR2, EGFR, PDGFR, and various matrix metalloproteinases (MMPs). nih.gov These inhibitors are instrumental in the development of anti-angiogenic therapies for cancer treatment. The synthesis of these complex inhibitors often involves the strategic modification of the functional groups present in the 5-(ethylsulfonyl)-2-methoxyaniline scaffold. Given that this compound can be readily converted to the corresponding carboxylic acid or other derivatives, it represents a valuable starting material for accessing these important molecular frameworks.
The ethylsulfonyl moiety, in particular, has been incorporated into various benzimidazole (B57391) derivatives that have demonstrated anticancer activity by inhibiting Bcl-2, a key protein in the regulation of apoptosis. nih.gov This underscores the potential of this compound as a building block for the development of novel chemotherapeutic agents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C12H16O5S | |
| Molecular Weight | 272.31744 g/mol | |
| Boiling Point | 446.2°C at 760 mmHg | |
| Flash Point | 223.7°C | |
| Density | 1.204 g/cm³ |
Exploration of this compound in Catalyst Development or Ligand Design
The potential of this compound in the field of catalyst development and ligand design is an emerging area of interest. The presence of heteroatoms (oxygen and sulfur) and the aromatic ring system provides opportunities for coordination with metal centers, a fundamental aspect of catalysis.
While specific examples of this compound being used as a ligand are not prevalent in current literature, the broader class of sulfonylated aromatic compounds is relevant. The sulfonyl group can influence the electronic properties of the aromatic ring, which in turn can modulate the properties of a metal complex when the compound acts as a ligand. This can be advantageous in fine-tuning the activity, selectivity, and stability of a catalyst. catalysis.blog
The development of novel ligands is a cornerstone of advancing transition-metal catalysis. The design of ligands often focuses on creating a specific steric and electronic environment around the metal center to promote a desired chemical transformation. acs.org The rigid backbone and multiple coordination sites of molecules like this compound could be exploited in the design of chiral ligands for asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals.
Role in the Development of Novel Chemical Methodologies or Reactions
This compound and its related structures are pertinent to the development of novel chemical methodologies, particularly in the area of C-H bond functionalization and cross-coupling reactions. The synthesis of the core structure itself often relies on Friedel-Crafts sulfonylation of anisole (B1667542) derivatives. researchgate.netmdpi.com Research into more efficient and environmentally friendly methods for this transformation, such as the use of solid acid catalysts, contributes to the advancement of synthetic methodologies. researchgate.net
The development of new reactions is crucial for expanding the toolbox of synthetic chemists. rug.nl The unique substitution pattern of this compound could be leveraged to explore new reactivity. For example, the electron-withdrawing nature of the ethylsulfonyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. Furthermore, the presence of the methoxy (B1213986) group can direct ortho-lithiation, opening up possibilities for further functionalization at the C-3 position.
The development of novel catalytic systems often goes hand-in-hand with the exploration of new reaction pathways. While not directly involving this compound, the broader field of transition-metal-catalyzed cross-coupling reactions is constantly evolving, with new ligands and reaction conditions being developed to couple a wider range of substrates. scispace.com The structural motifs present in this compound make it a potential substrate for such novel coupling methodologies.
Integration into Material Science Research (e.g., as a monomer for specialized polymers)
Aromatic compounds are fundamental building blocks in material science, contributing to the creation of a wide range of materials from high-performance polymers to organic electronics. ijrar.org The integration of sulfonyl groups into polymer backbones is a well-established strategy for creating materials with desirable properties.
Aromatic polysulfones are a class of engineering thermoplastics known for their high thermal stability, mechanical strength, and chemical resistance. researchgate.net These properties make them suitable for demanding applications in aerospace, automotive, and medical industries. While there is no direct evidence of this compound being used as a monomer, its structure contains the key components—an aromatic ring and a sulfonyl group—that are characteristic of monomers used in the synthesis of such polymers. The ester functionality could potentially be converted to other reactive groups to facilitate polymerization.
The field of organic electronics, including the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on aromatic compounds with specific electronic properties. ijrar.org The electronic nature of the ethylsulfonyl and methoxy groups on the benzene ring of this compound could be of interest in the design of new organic electronic materials. Further research could explore its potential as a component in the synthesis of conductive polymers or as a host material in OLEDs. The synthesis of novel polymers often involves the use of specialized monomers to achieve desired properties. researchgate.netekb.eg
Future Perspectives and Unexplored Research Avenues for Ethyl 5 Ethylsulphonyl O Anisate
Identification of Novel and Highly Efficient Synthetic Routes
These challenges highlight a clear need for more efficient and reliable synthetic strategies, particularly for direct production of the ethyl ester, Ethyl 5-(ethylsulphonyl)-o-anisate. Future research should pivot towards modern synthetic paradigms that prioritize atom economy, reduced step counts, and environmental compatibility. One-pot syntheses, where multiple transformations occur in a single reactor, represent a highly attractive avenue. acs.org For example, developing a one-pot method that combines the formation of the core scaffold with a final esterification step could dramatically improve efficiency.
Furthermore, exploring alternative starting materials and catalytic systems is crucial. The use of aromatic carboxylic anhydrides with Lewis acid or asymmetric catalysts has proven effective for preparing various esters under mild conditions and could be adapted for this target. tcichemicals.com Green chemistry principles should also guide future work, investigating the use of more benign solvents and reaction conditions to replace traditional, often hazardous, reagents. researchgate.net
| Alternative Starting Materials | Modest availability or high cost of some precursors, such as 2-amino-4-(ethylsulfonyl)phenol. nih.gov | Investigation of more readily available and economical starting materials to improve process viability. |
Advanced Mechanistic Insights via Emerging Spectroscopic and Computational Techniques
A thorough understanding of a molecule's structural and electronic properties is fundamental to predicting its reactivity and function. For this compound, a significant opportunity lies in the application of advanced spectroscopic methods coupled with computational analysis. While basic characterization is standard, emerging techniques can provide a much deeper level of insight. southampton.ac.uk
Modern spectroscopic methods like 2D NMR (COSY, NOESY), while not yet reported for this specific compound, are essential for unambiguously assigning its proton and carbon signals and understanding through-bond and through-space correlations. kyoto-u.ac.jp Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, can precisely identify the vibrational modes of its key functional groups (sulfonyl, ester, ether). Advanced techniques such as Surface-Enhanced Raman Scattering (SERS) could be particularly valuable for studying its behavior on metallic surfaces, which is relevant for potential catalytic applications. southampton.ac.uk
The true power of these techniques is realized when experimental data is interpreted with the aid of computational chemistry. mdpi.com Density Functional Theory (DFT) calculations can be used to model the molecular structure and predict vibrational frequencies. Comparing these theoretical spectra with experimental ones allows for a precise assignment of spectral features and a deeper understanding of the molecule's conformational preferences and the electronic influence of its substituents. mdpi.com This synergy between experimental spectroscopy and theoretical calculations is a key unexplored avenue for this compound. arxiv.org
Table 2: Advanced Spectroscopic and Computational Techniques for Future Study
| Technique | Type of Information Gained | Potential Research Focus for this compound |
|---|---|---|
| 2D NMR Spectroscopy | Connectivity and spatial proximity of atoms. | Unambiguous structural confirmation and determination of preferred solution-state conformation. |
| SERS | Enhanced vibrational spectra of molecules near metallic surfaces. | Probing molecule-surface interactions for applications in catalysis or sensor development. |
| DFT Calculations | Optimized geometry, vibrational frequencies, electronic properties. | Aiding spectral assignment, understanding substituent effects, and predicting reactivity. |
| Combined Spectroscopy/DFT | Validated molecular models and deep mechanistic understanding. | Elucidating structure-property relationships and guiding the design of new derivatives. |
Potential for New Chemical Transformations and Reactivity Profiles
The reactivity of this compound has not been explored, yet its structure suggests a rich and versatile chemical profile. The molecule contains multiple reactive sites: the aromatic ring, the sulfonyl group, and the ethyl ester moiety. Future research should focus on systematically investigating the reactivity at each of these sites to unlock its potential as a synthetic building block.
The sulfonyl group is particularly noteworthy. It is a strong electron-withdrawing group, which can activate the aromatic ring for certain reactions. Moreover, sulfones themselves are highly versatile functional groups that can act as Michael acceptors or participate in reactions like the Julia olefination. thieme-connect.com Recent advances have shown that C–SO2 bond activation can be achieved using transition-metal catalysis or single-electron reduction, opening up novel pathways for cross-coupling reactions where the sulfonyl group acts as a leaving group. rsc.org Exploring these modern transformations represents a significant opportunity.
Furthermore, the ester and methoxy (B1213986) groups can direct C-H functionalization reactions at specific positions on the aromatic ring, allowing for the introduction of new substituents without pre-functionalization. The ester group itself can be transformed via hydrolysis, amidation, or reduction to generate a diverse library of analogues. Investigating these transformations could pave the way for creating new compounds with potential biological activities, mirroring the utility of its aniline (B41778) precursor in synthesizing kinase inhibitors. researchgate.net
Table 3: Unexplored Chemical Transformations and Reactivity
| Functional Group | Potential Reaction Type | Significance and Potential Application |
|---|---|---|
| Sulfonyl Group | C–SO2 Bond Activation (e.g., via Ni-catalysis) | Enables use as a versatile leaving group in cross-coupling reactions to form new C-C or C-heteroatom bonds. rsc.org |
| Aromatic Ring | Directed C–H Functionalization | Allows for late-stage modification of the core scaffold, providing efficient access to a wide range of derivatives. |
| Ethyl Ester | Amidation / Hydrolysis / Reduction | Transformation into amides, carboxylic acids, or alcohols, creating analogues with different physicochemical properties for medicinal chemistry studies. |
| Entire Scaffold | Use as a Michael Acceptor | The electron-withdrawing sulfonyl group may activate the molecule for conjugate addition reactions, a common strategy in drug design. thieme-connect.com |
Future Directions in Computational Modeling and Predictive Chemistry
Computational chemistry offers powerful tools to accelerate the research and development process, moving from hypothesis to discovery with greater speed and efficiency. For this compound and its potential analogues, a robust computational strategy would be invaluable for predicting properties and guiding experimental work.
Future efforts should extend beyond the DFT calculations used for spectral analysis (Section 8.2). Computational modeling can be used to map out entire reaction mechanisms, calculating transition state energies to predict the feasibility and outcomes of the novel transformations discussed previously (Section 8.3). This can save significant experimental time and resources by identifying the most promising reaction conditions.
Moreover, the field of predictive chemistry offers the potential to forecast the biological and physicochemical properties of this compound and its derivatives. By creating a virtual library of analogues, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific structural features with a desired activity, such as kinase inhibition. Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be employed to assess the drug-likeness of these virtual compounds early in the design phase. This in silico screening approach allows researchers to prioritize the synthesis of only the most promising candidates, streamlining the path toward functional applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
